N,3,5-Trimethoxy-N-methylbenzamide

Lipophilicity Drug Design Permeability

N,3,5-Trimethoxy-N-methylbenzamide (CAS 155586-39-3) is an organic compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol. It belongs to the class of benzamides and is characterized by a 3,5-dimethoxy substitution pattern on the phenyl ring, with a methyl group and an additional methoxy group on the amide nitrogen.

Molecular Formula C11H15NO4
Molecular Weight 225.24 g/mol
CAS No. 155586-39-3
Cat. No. B141003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,3,5-Trimethoxy-N-methylbenzamide
CAS155586-39-3
SynonymsN,3,5-TRIMETHOXY-N-METHYLBENZAMIDE
Molecular FormulaC11H15NO4
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=CC(=CC(=C1)OC)OC)OC
InChIInChI=1S/C11H15NO4/c1-12(16-4)11(13)8-5-9(14-2)7-10(6-8)15-3/h5-7H,1-4H3
InChIKeyCDQFXAYXZSDNAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,3,5-Trimethoxy-N-methylbenzamide (CAS 155586-39-3) Supplier & Research Grade Information


N,3,5-Trimethoxy-N-methylbenzamide (CAS 155586-39-3) is an organic compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol. It belongs to the class of benzamides and is characterized by a 3,5-dimethoxy substitution pattern on the phenyl ring, with a methyl group and an additional methoxy group on the amide nitrogen. Computed physicochemical properties indicate a topological polar surface area of 48 Ų and a calculated LogP of 1.65 .

Why N,3,5-Trimethoxy-N-methylbenzamide Cannot Be Substituted by Generic Benzamide Analogs


Generic substitution among benzamide derivatives is not scientifically valid. The specific substitution pattern on the aromatic ring and the amide nitrogen critically influences key molecular properties that dictate its behavior in biological and chemical systems. For instance, the presence and position of methoxy groups significantly alter calculated lipophilicity (LogP) and topological polar surface area (TPSA) compared to unsubstituted or regioisomeric analogs. The unique N-methoxy-N-methyl substitution also creates a distinct steric and electronic environment, differentiating it from simpler N-methyl or unsubstituted amides. These differences can profoundly affect passive membrane permeability, target binding, and metabolic stability . Consequently, using a related compound without these precise structural features introduces uncharacterized variables, risking experimental failure or misleading results.

Quantitative Evidence Differentiating N,3,5-Trimethoxy-N-methylbenzamide from Closest Analogs


Increased Lipophilicity (LogP) Compared to Less Substituted Analogs

N,3,5-Trimethoxy-N-methylbenzamide exhibits a calculated octanol-water partition coefficient (LogP) of 1.65. This is a marked increase in lipophilicity compared to the parent scaffold, N-methylbenzamide (LogP = 0.9), and the des-methoxy analog, 3,5-dimethoxy-N-methylbenzamide (LogP = 1.5). The higher LogP of the target compound suggests enhanced passive membrane permeability relative to these structurally simpler analogs .

Lipophilicity Drug Design Permeability

Reduced Topological Polar Surface Area (TPSA) Compared to Regioisomers

The target compound has a computed Topological Polar Surface Area (TPSA) of 48 Ų. This is significantly lower than its regioisomer, 3,4,5-trimethoxybenzamide, which has a TPSA of 70.5 Ų, and also lower than the simpler 3,5-dimethoxybenzamide (TPSA = 61.6 Ų). A TPSA below 60-70 Ų is a strong predictor of favorable blood-brain barrier (BBB) penetration .

TPSA Blood-Brain Barrier Oral Bioavailability

Molecular Weight and 'Rule of Five' Compliance

With a molecular weight of 225.24 g/mol and zero violations of Lipinski's 'Rule of Five', N,3,5-Trimethoxy-N-methylbenzamide resides within a favorable drug-like chemical space. In contrast, the simpler analog 3,5-dimethoxybenzamide has a molecular weight of 181.19 g/mol, placing it more in the fragment-like space. The target compound's properties represent a balanced 'middle ground' with enhanced lipophilicity while maintaining drug-likeness, differentiating it from both fragment-like and larger, more complex analogs .

Drug-likeness Rule of Five Fragment-based screening

Defined Application Scenarios for N,3,5-Trimethoxy-N-methylbenzamide Based on Comparative Evidence


Scaffold for CNS-Penetrant Library Synthesis

The combination of a favorable LogP (1.65) and low TPSA (48 Ų) makes N,3,5-Trimethoxy-N-methylbenzamide a structurally preferred core for designing compound libraries targeting the central nervous system (CNS). Its properties predict better passive BBB permeability than regioisomeric or less substituted analogs, making it a rational choice for CNS drug discovery campaigns .

Specific Building Block for N-Alkoxy Amide Derivatives

The unique N-methoxy-N-methyl substitution distinguishes it from standard N-methyl benzamides. This structure serves as a specific building block for further derivatization into N-alkoxy amides, which are valuable intermediates or possess distinct biological activities not accessible from simpler N-alkyl amide precursors .

Intermediate for Fine-Tuning Lipophilicity in Lead Optimization

When optimizing a lead compound, minor adjustments to lipophilicity can have significant impacts on potency, clearance, and toxicity. N,3,5-Trimethoxy-N-methylbenzamide (LogP 1.65) offers a precise intermediate step in lipophilicity between the more polar 3,5-dimethoxy-N-methylbenzamide (LogP 1.5) and more lipophilic N,N-dialkyl variants. This allows medicinal chemists to quantitatively dial in the desired LogP .

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